molecular formula C21H19FN2O5 B6055585 2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide

Cat. No.: B6055585
M. Wt: 398.4 g/mol
InChI Key: DWDWUEJRGBWWCA-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Fluorophenyl Group: This step involves the reaction of 4-fluorobenzyl chloride with a suitable nucleophile to introduce the fluorophenyl group.

    Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Final Coupling: The final step involves coupling the benzodioxole and fluorophenyl intermediates with the oxazole ring under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole and fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with oxidative enzymes, while the fluorophenyl group could modulate receptor activity. The oxazole ring may facilitate binding to specific proteins or nucleic acids, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • 1-(2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, a fluorophenyl group, and an oxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-N-[1-(4-fluorophenyl)propyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-2-16(13-3-5-14(22)6-4-13)24-21(25)17-10-27-20(23-17)11-26-15-7-8-18-19(9-15)29-12-28-18/h3-10,16H,2,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDWUEJRGBWWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)NC(=O)C2=COC(=N2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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